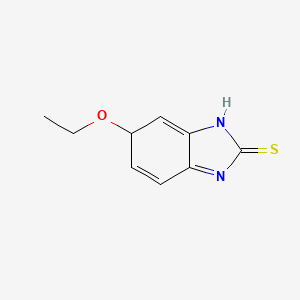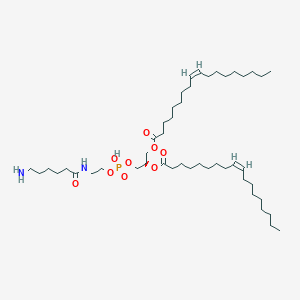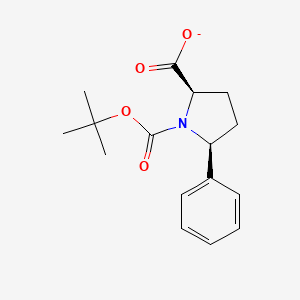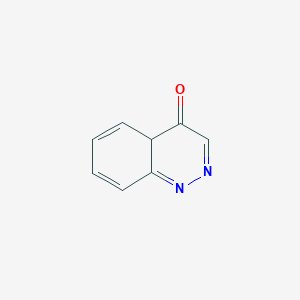
6-Amino-1,3,5-triazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1,3,5-triazinane-2,4-dione, also known as ammelide, is a heterocyclic compound with the molecular formula C₃H₄N₄O₂ and a molecular weight of 128.09 g/mol It is a derivative of triazine and contains an amino group at the 6-position and carbonyl groups at the 2- and 4-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Amino-1,3,5-triazinane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions . The reaction typically occurs in a solvent such as dioxane or dichloroethane, with the temperature maintained between 70-80°C . Another method involves the hydrolysis of melamine, which yields ammelide as one of the products .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrolysis of melamine. This process is efficient and cost-effective, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-1,3,5-triazinane-2,4-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Amino-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or interacting with essential cofactors . The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melamine: 1,3,5-triazine-2,4,6-triamine, commonly used in the production of plastics and resins.
Cyanuric Acid: 1,3,5-triazine-2,4,6-triol, used in swimming pool disinfectants and as a stabilizer for chlorine.
Uniqueness
6-Amino-1,3,5-triazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike melamine and cyanuric acid, it has an amino group at the 6-position and carbonyl groups at the 2- and 4-positions, making it a versatile intermediate for various chemical reactions and applications .
Eigenschaften
Molekularformel |
C3H6N4O2 |
|---|---|
Molekulargewicht |
130.11 g/mol |
IUPAC-Name |
6-amino-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C3H6N4O2/c4-1-5-2(8)7-3(9)6-1/h1H,4H2,(H3,5,6,7,8,9) |
InChI-Schlüssel |
XMSSOQCEJOFTAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(NC(=O)NC(=O)N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)
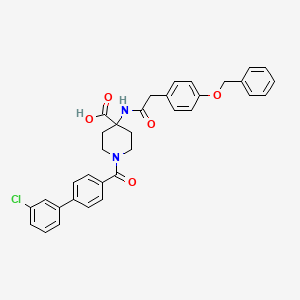

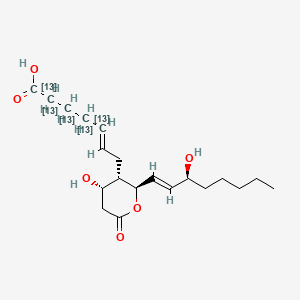
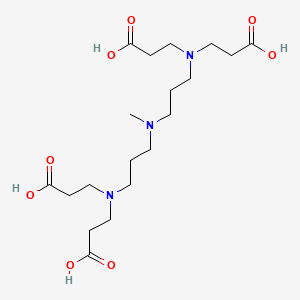


![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
